

Initial In Vitro Studies of MIND4-17 Efficacy: A Technical Guide

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Compound of Interest

Compound Name: MIND4

Cat. No.: B5676080

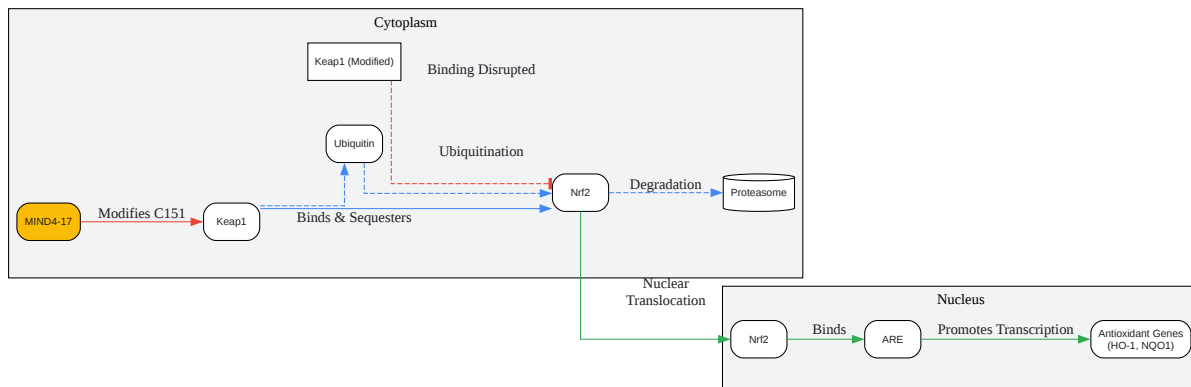
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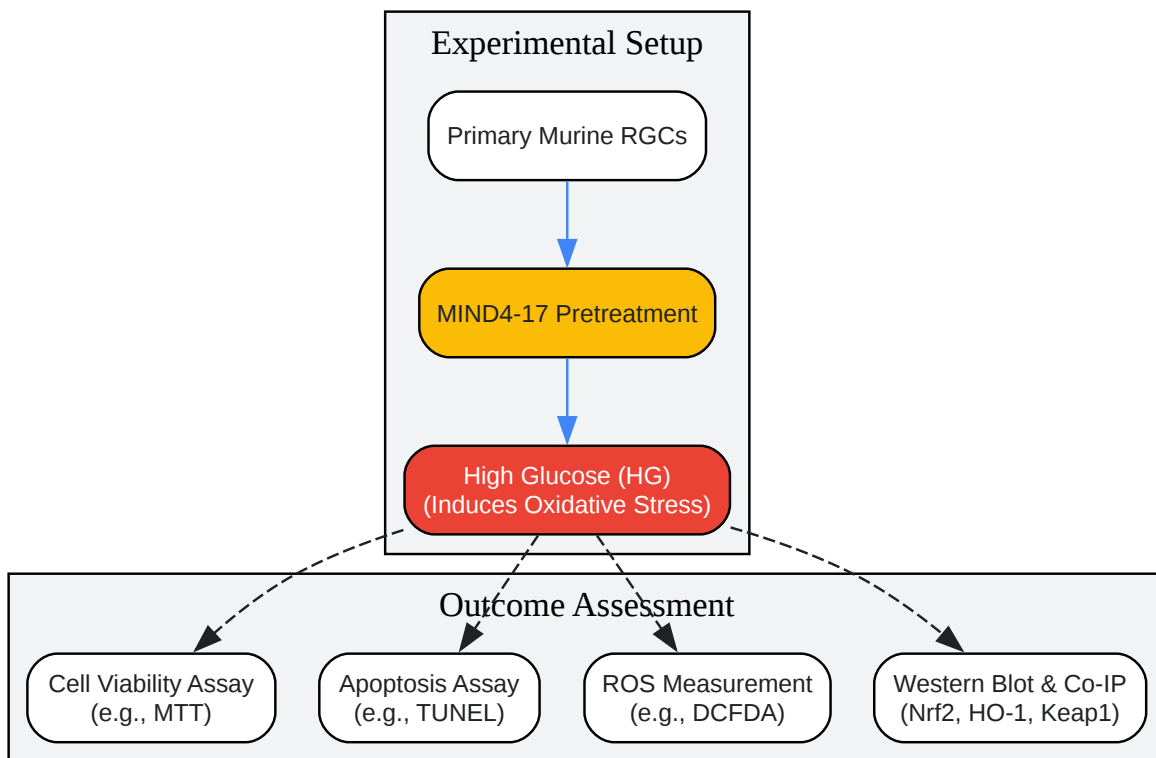
For Researchers, Scientists, and Drug Development Professionals

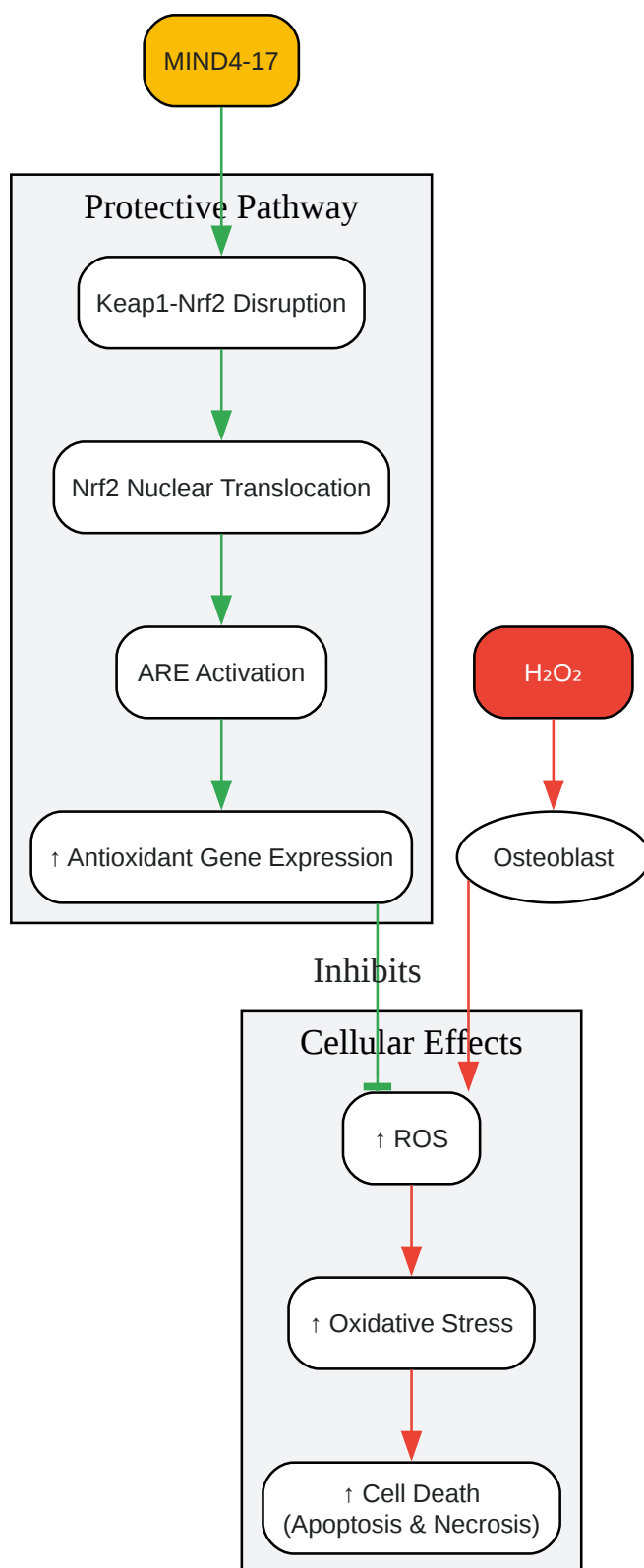
This technical guide provides an in-depth overview of the initial in vitro studies investigating the efficacy of **MIND4-17**, a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The data presented herein demonstrates the potential of **MIND4-17** as a cytoprotective agent against oxidative stress in various cell types.

Core Mechanism of Action

MIND4-17 is a small molecule that activates the Nrf2 signaling pathway by disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).^{[1][2]} Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. **MIND4-17** is reported to modify a specific cysteine residue (C151) on Keap1, leading to a conformational change that prevents it from binding to Nrf2.^[1] This disruption allows Nrf2 to stabilize, accumulate, and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).^{[1][2]}







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References

- 1. The Nrf2 activator MIND4-17 protects retinal ganglion cells from high glucose-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Keap1 inhibitor iKeap1 activates Nrf2 signaling and ameliorates hydrogen peroxide-induced oxidative injury and apoptosis in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
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